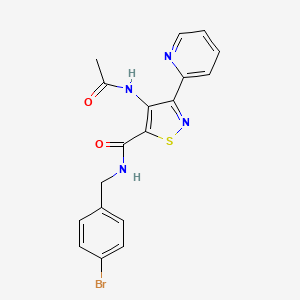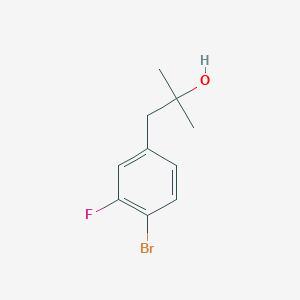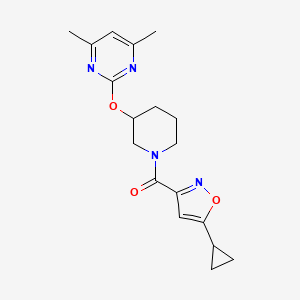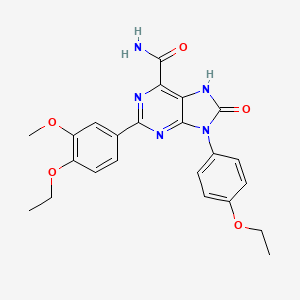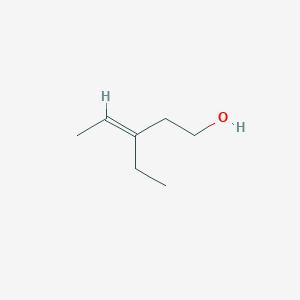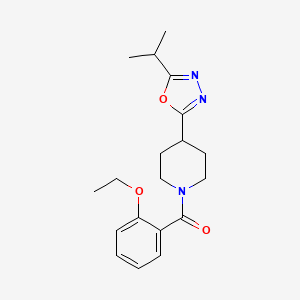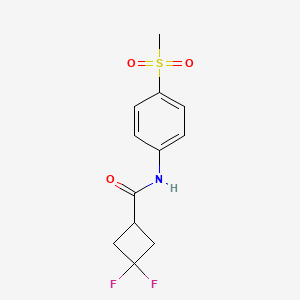
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide, also known as DFN-15, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound has shown promising results in preclinical studies as a potential treatment for various diseases, including cancer, inflammation, and pain.
作用机制
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide is believed to exert its therapeutic effects through the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide increases the levels of endocannabinoids, leading to the therapeutic effects observed in preclinical studies.
Biochemical and Physiological Effects
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been shown to have a range of biochemical and physiological effects in preclinical studies. In addition to its effects on cancer growth, inflammation, and pain, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been shown to have neuroprotective effects in models of Alzheimer's disease and traumatic brain injury. It has also been shown to improve cognitive function in animal models of schizophrenia.
实验室实验的优点和局限性
One advantage of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide is its specificity for FAAH, which reduces the risk of off-target effects. However, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has limited solubility in aqueous solutions, which can make it challenging to work with in lab experiments. In addition, further research is needed to determine the optimal dosing and administration of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide for different therapeutic applications.
未来方向
There are several future directions for research on 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide. One area of interest is the potential use of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide in combination with other chemotherapy drugs to enhance their antitumor activity. Another area of interest is the potential use of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, further research is needed to optimize the dosing and administration of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide for different therapeutic applications. Finally, there is a need for clinical trials to determine the safety and efficacy of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide in humans.
合成方法
The synthesis of 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide involves a multistep process that begins with the reaction of 4-methylsulfonylphenyl lithium with ethyl 3,3-difluoropropionate. The resulting product is then treated with sodium hydroxide to yield the corresponding carboxylic acid. The carboxylic acid is then converted to the corresponding acid chloride, which is reacted with cyclobutylamine to produce 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide.
科学研究应用
3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been studied extensively in preclinical models for its potential therapeutic applications. In cancer research, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to enhance the antitumor activity of other chemotherapy drugs. In addition, 3,3-Difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide has been studied for its potential anti-inflammatory and analgesic effects. It has been shown to reduce inflammation in animal models of arthritis and to reduce pain in models of neuropathic pain.
属性
IUPAC Name |
3,3-difluoro-N-(4-methylsulfonylphenyl)cyclobutane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO3S/c1-19(17,18)10-4-2-9(3-5-10)15-11(16)8-6-12(13,14)7-8/h2-5,8H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXGAQRKLHRRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2CC(C2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-difluoro-N-(4-methanesulfonylphenyl)cyclobutane-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide](/img/structure/B2709745.png)
![2-(2,4-dioxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2709748.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-ethyl-2-methoxybenzenesulfonamide](/img/structure/B2709749.png)

![2-[4-(3,4-difluorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2709754.png)
![3-Fluoro-4-[(4-{[4-(4-methylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)methyl]benzonitrile](/img/structure/B2709755.png)
![1,3,7-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2709758.png)
![(E)-4-(Dimethylamino)-N-[2-(4-methyl-1,4-diazepan-1-yl)cyclopentyl]but-2-enamide](/img/structure/B2709760.png)
